molecular formula C14H14N4O3 B1420496 Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate CAS No. 1150164-12-7

Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate

Cat. No. B1420496
M. Wt: 286.29 g/mol
InChI Key: LXHHSASCEWIKFE-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure that includes two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of pyrazoles is a five-membered aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Scientific Research Applications

1. Structural Analysis and Synthesis

  • Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate has been synthesized and studied for its crystal structure. This compound shows significant interactions like N–H···N, N–H···O, C–H···F, and C–H···π hydrogen interactions, contributing to its stability and potential applications in material science (Kumar, Banerjee, Brahmachari, & Gupta, 2018).

2. Reactivity and Derivative Formation

  • This compound can be transformed into various derivatives, such as 1,6-diazanaphthalene and pyrano-[2,3-c]pyrazole, indicating its versatility in organic synthesis (Harb, Hesien, Metwally, & Elnagdi, 1989).

3. Biological Activities

  • Preliminary bioassays have shown that certain derivatives of ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate exhibit fungicidal and plant growth regulation activities, suggesting its potential in agricultural applications (Minga, 2005).

4. Cytotoxicity and Medicinal Chemistry

  • Derivatives of this compound have been explored for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, underlining its relevance in the development of novel anti-cancer agents (Hassan, Hafez, & Osman, 2014).

5. Auxin Activities

6. Corrosion Inhibition

  • Pyranopyrazole derivatives of ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate have been identified as effective corrosion inhibitors for mild steel, highlighting their industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).

Future Directions

Given the wide range of applications and biological activities of pyrazole derivatives, it’s likely that future research will continue to explore new synthetic methods, potential applications, and biological activities of these compounds .

properties

IUPAC Name

ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-3-21-14(19)12-11(8-15)13(16)18(17-12)9-4-6-10(20-2)7-5-9/h4-7H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHHSASCEWIKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674866
Record name Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate

CAS RN

1150164-12-7
Record name Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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